molecular formula C7H10N2O B1428584 5-Methoxy-2,4-dimethylpyrimidine CAS No. 1369766-72-2

5-Methoxy-2,4-dimethylpyrimidine

Cat. No.: B1428584
CAS No.: 1369766-72-2
M. Wt: 138.17 g/mol
InChI Key: HYFYZTADXFSUPQ-UHFFFAOYSA-N
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Description

5-Methoxy-2,4-dimethylpyrimidine is a chemical compound with the molecular formula C7H10N2O. It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methoxy group (-OCH3) at the 5-position and methyl groups (-CH3) at the 2- and 4-positions of the pyrimidine ring.

Mechanism of Action

Mode of Action

For instance, some metal (II) complexes with pyrimidine derivative ligands have been found to bind with calf thymus (CT) DNA via groove binding mode

Biochemical Pathways

Pyrimidine derivatives are known to be involved in various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Its skin permeation is low, with a Log Kp of -6.45 cm/s . The compound’s lipophilicity, as indicated by its Log Po/w (iLOGP), is 2.1 . These properties suggest that the compound has good bioavailability.

Action Environment

The action of 5-Methoxy-2,4-dimethylpyrimidine can be influenced by various environmental factors. For instance, the absorption spectra of some pyrimidine azo dyes, which are structurally similar to this compound, have been found to be affected by solvent, acid-base conditions, and temperature

Biochemical Analysis

Biochemical Properties

5-Methoxy-2,4-dimethylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with histone lysine methyltransferases, which are enzymes involved in the methylation of histone proteins . This interaction can affect gene expression by altering the chromatin structure. Additionally, this compound may act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with histone lysine methyltransferases can lead to changes in gene expression patterns, impacting cell differentiation and proliferation . Furthermore, this compound may affect cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, thereby altering the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, its binding to histone lysine methyltransferases can inhibit or activate these enzymes, leading to changes in histone methylation and gene expression . Additionally, this compound may interact with DNA and RNA, affecting their stability and function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade when exposed to extreme pH or temperature . Long-term exposure to this compound can lead to cumulative effects on cellular function, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolism . Toxic or adverse effects have been observed at very high doses, including cytotoxicity and oxidative stress . These effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites may have different biological activities and can influence the overall metabolic flux within cells. The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, thereby impacting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within different cellular compartments . The distribution of this compound can influence its biological activity, as its concentration in specific tissues or organelles may determine its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus can facilitate its interaction with DNA and histone proteins, influencing gene expression. The subcellular distribution of this compound can also affect its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2,4-dimethylpyrimidine typically involves the following steps:

  • Starting Materials: The synthesis often begins with commercially available starting materials such as 2,4-dimethylpyrimidine and methanol.

  • Methylation Reaction: The pyrimidine ring is methylated using a methylating agent like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

  • Purification: The reaction mixture is then purified to isolate the desired product, often using techniques like recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2,4-dimethylpyrimidine can undergo various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

  • Reduction: The pyrimidine ring can be reduced to form a pyrimidinylamine derivative.

  • Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromyl chloride (CrO2Cl2) or potassium permanganate (KMnO4) can be used under acidic or neutral conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

  • Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often facilitated by a base.

Major Products Formed:

  • Oxidation Products: this compound-5-carbaldehyde or this compound-5-carboxylic acid.

  • Reduction Products: 5-Methoxy-2,4-dimethylpyrimidinylamine.

  • Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-2,4-dimethylpyrimidine has several applications in scientific research, including:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.

  • Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

5-Methoxy-2,4-dimethylpyrimidine is structurally similar to other pyrimidine derivatives such as 2,4-dimethylpyrimidine, 5-methoxypyrimidine, and 2,4,6-trimethylpyrimidine its unique combination of methoxy and methyl groups at specific positions on the pyrimidine ring distinguishes it from these compounds

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research and industry Its unique structure and reactivity make it a valuable tool in organic synthesis, biochemical studies, and drug development

Properties

IUPAC Name

5-methoxy-2,4-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-7(10-3)4-8-6(2)9-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFYZTADXFSUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736779
Record name 5-Methoxy-2,4-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369766-72-2
Record name 5-Methoxy-2,4-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-Dichloro-5-methoxypyrimidine (5.3 g) was dissolved in THF (51.3 ml), and tetrakis(triphenylphosphine)palladium (1.71 g) and trimethylaluminum (2.0 M: 51.8 ml) were then added to the solution. The temperature of the obtained mixture was heated to 75° C., and the obtained mixture was then stirred overnight. Thereafter, 1 equivalent of trimethyl aluminum was added to the reaction solution, and the obtained mixture was then stirred for 6 hours. Thereafter, saturated ammonium chloride aqueous solution was added dropwise to the reaction solution under cooling on ice, and liquid separation and extraction were carried out with chloroform. The organic layer was dried over magnesium sulfate, and the solvent was then concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (n-heptane:ethyl acetate to ethyl acetate), so as to obtain the title compound (4.2 g).
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5.3 g
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1.71 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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